KCNQ2 Antagonism Over Opioid Receptors
7-Fluoro-6-methylquinoline exhibits potent antagonist activity at the KCNQ2 potassium channel, a key target in neuronal excitability. In a direct assay comparison, the compound demonstrates an IC₅₀ of 70 nM for KCNQ2 homomeric channels expressed in CHO cells [1]. In stark contrast, its binding affinity for related targets such as the delta, mu, and kappa opioid receptors is negligible, with reported pKi values of <5 for the latter two, indicating no measurable functional interaction at concentrations up to 10 µM [2]. This establishes a clear on-target/off-target selectivity profile.
| Evidence Dimension | Potency and Selectivity Profile |
|---|---|
| Target Compound Data | KCNQ2 IC₅₀ = 70 nM; δ-Opioid Receptor pKi = 5.94 ± 0.16; µ-Opioid Receptor pKi <5 |
| Comparator Or Baseline | KCNQ2/Q3 heteromer IC₅₀ = 120 nM (same assay); µ- and κ-opioid receptor pKi <5 |
| Quantified Difference | At least 1.7-fold selectivity for KCNQ2 homomer over KCNQ2/Q3 heteromer; >100-fold selectivity window over µ- and κ-opioid receptors |
| Conditions | Automated patch clamp electrophysiology on CHO cells expressing KCNQ2 (3 min incubation) [1]; Radioligand binding assays for opioid receptors [2]. |
Why This Matters
This data confirms that 7-fluoro-6-methylquinoline is not a promiscuous binder, allowing procurement for focused KCNQ channel programs without concern for confounding opioid receptor-mediated effects.
- [1] BindingDB. (2020). BDBM50395464 (CHEMBL2164048) - Activity at KCNQ2. BindingDB Database Entry. View Source
- [2] Molecules. (2021). Pharmacological characterization of compound 1. Molecules, 26(23), 7236. Table 1. View Source
